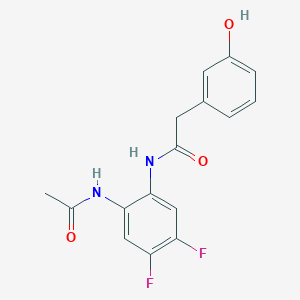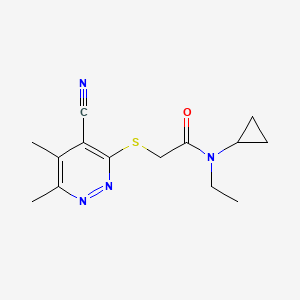
2-(4-cyano-5,6-dimethylpyridazin-3-yl)sulfanyl-N-cyclopropyl-N-ethylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-cyano-5,6-dimethylpyridazin-3-yl)sulfanyl-N-cyclopropyl-N-ethylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known to possess unique biochemical and physiological properties that make it a promising candidate for research in the areas of drug development and disease treatment.
作用机制
Further research is needed to fully understand the mechanism of action of this compound and its effects on various cellular processes.
4. Structure-Activity Relationship: Studying the structure-activity relationship of this compound can help in the development of more potent and selective compounds with similar properties.
In conclusion, 2-(4-cyano-5,6-dimethylpyridazin-3-yl)sulfanyl-N-cyclopropyl-N-ethylacetamide is a promising compound with unique biochemical and physiological properties. Its potential applications in various fields make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and potential applications in drug development and disease treatment.
实验室实验的优点和局限性
The advantages of using 2-(4-cyano-5,6-dimethylpyridazin-3-yl)sulfanyl-N-cyclopropyl-N-ethylacetamide in lab experiments include its unique biochemical and physiological properties, which make it a promising candidate for research in various fields. Its ability to inhibit various enzymes and signaling pathways in the body makes it a valuable tool for studying various cellular processes.
The limitations of using this compound in lab experiments include the specialized equipment and expertise required for its synthesis and purification. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to predict its effects in various experimental settings.
未来方向
There are numerous future directions for research on 2-(4-cyano-5,6-dimethylpyridazin-3-yl)sulfanyl-N-cyclopropyl-N-ethylacetamide. Some of the potential areas for further study include:
1. Drug Development: This compound has shown promising results in various preclinical studies, indicating its potential in the development of new drugs and therapies.
2. Disease Treatment: The anti-cancer, neuroprotective, and anti-inflammatory properties of this compound make it a potential candidate for the treatment of various diseases.
3.
合成方法
The synthesis of 2-(4-cyano-5,6-dimethylpyridazin-3-yl)sulfanyl-N-cyclopropyl-N-ethylacetamide involves a series of chemical reactions that require specialized laboratory equipment and expertise. The most common method for synthesizing this compound is through the reaction of 4-cyano-5,6-dimethylpyridazine-3-thiol with cyclopropyl ethylamine and ethyl chloroacetate. The resulting product is then purified using various chromatography techniques to obtain the final compound.
科学研究应用
The scientific research application of 2-(4-cyano-5,6-dimethylpyridazin-3-yl)sulfanyl-N-cyclopropyl-N-ethylacetamide is vast and varied. This compound has shown promising results in various preclinical studies, indicating its potential in the development of new drugs and therapies. Some of the areas where this compound has been studied include:
1. Cancer Research: Studies have shown that this compound has anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines.
2. Neurodegenerative Diseases: This compound has also been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective properties and can prevent the death of neurons.
3. Inflammation: Studies have shown that this compound has anti-inflammatory properties. It can reduce inflammation in various tissues and organs, making it a potential candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
2-(4-cyano-5,6-dimethylpyridazin-3-yl)sulfanyl-N-cyclopropyl-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-4-18(11-5-6-11)13(19)8-20-14-12(7-15)9(2)10(3)16-17-14/h11H,4-6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCVNFULNKQJKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CC1)C(=O)CSC2=C(C(=C(N=N2)C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

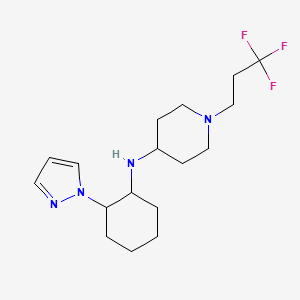
![1-Methyl-4-[[1-(oxan-4-yl)ethylamino]methyl]-5-phenylpyrrolidin-2-one](/img/structure/B7647728.png)
![4-[2-(dimethylamino)-2-oxoethyl]-N-(1-thiophen-2-ylpropyl)piperidine-1-carboxamide](/img/structure/B7647734.png)
![2-[[3-[(1-methylimidazol-2-yl)methyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B7647741.png)
![4-[(3-Ethyl-1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1,4-benzoxazine](/img/structure/B7647752.png)
![1-[2-(7-tert-butyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-3-methylurea](/img/structure/B7647756.png)
![3-hydroxy-N-[2-(2-methoxyphenyl)propyl]benzamide](/img/structure/B7647764.png)
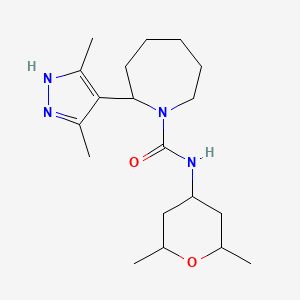
![5,6-Dimethyl-3-[(2-methyl-1,3-thiazol-5-yl)methylsulfanyl]pyridazine-4-carbonitrile](/img/structure/B7647789.png)
![2,4-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide](/img/structure/B7647794.png)
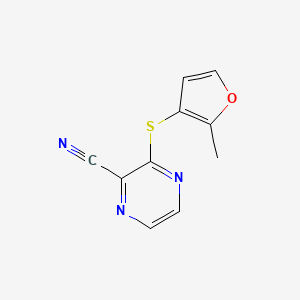
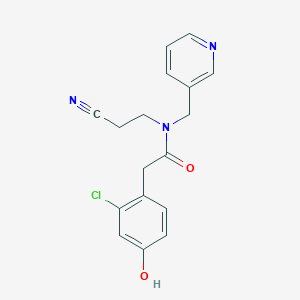
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(3-fluoropyridin-2-yl)methyl]azepane-1-carboxamide](/img/structure/B7647810.png)
